Cyclohexane, 1,1,4,4-tetramethyl-2,6-bis(methylene)-
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Overview
Description
Cyclohexane, 1,1,4,4-tetramethyl-2,6-bis(methylene)- is a chemical compound with the molecular formula C12H20 It is a derivative of cyclohexane, characterized by the presence of four methyl groups and two methylene groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1,1,4,4-tetramethyl-2,6-bis(methylene)- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives with appropriate alkylating agents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Cyclohexane, 1,1,4,4-tetramethyl-2,6-bis(methylene)- may involve large-scale alkylation processes using specialized reactors and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1,1,4,4-tetramethyl-2,6-bis(methylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methylene groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of more saturated cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
Cyclohexane, 1,1,4,4-tetramethyl-2,6-bis(methylene)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclohexane, 1,1,4,4-tetramethyl-2,6-bis(methylene)- involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1,1,4,4-tetramethyl-: A similar compound with four methyl groups but without the methylene groups.
Cyclohexane, 1,2,4,5-tetramethyl-: Another derivative with different methyl group positions.
Cyclohexane, 1,1,3,5-tetramethyl-: A compound with a different arrangement of methyl groups.
Uniqueness
Cyclohexane, 1,1,4,4-tetramethyl-2,6-bis(methylene)- is unique due to the presence of both methyl and methylene groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
40482-18-6 |
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Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
1,1,4,4-tetramethyl-2,6-dimethylidenecyclohexane |
InChI |
InChI=1S/C12H20/c1-9-7-11(3,4)8-10(2)12(9,5)6/h1-2,7-8H2,3-6H3 |
InChI Key |
CPNXMPZWWCCREI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C)C(C(=C)C1)(C)C)C |
Origin of Product |
United States |
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